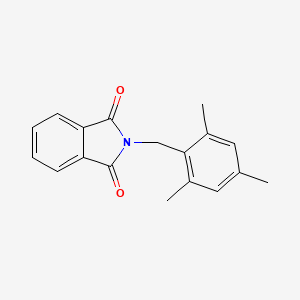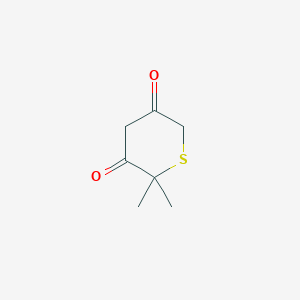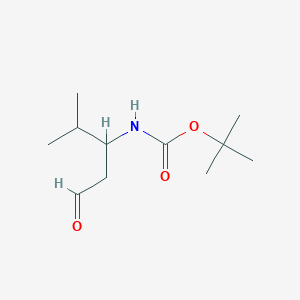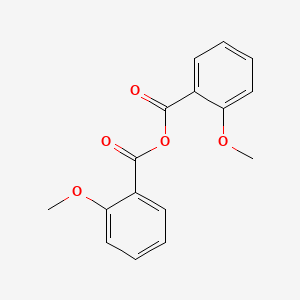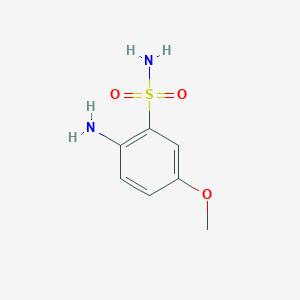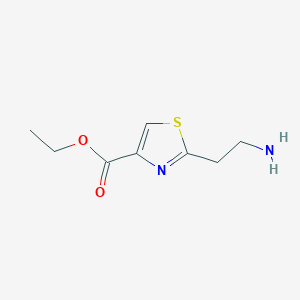
2-amino-2-deoxy-alpha-D-glucopyranose
Vue d'ensemble
Description
2-amino-2-deoxy-alpha-D-glucopyranose , also known as 2-amino-2-deoxy-D-glucopyranose , is a compound belonging to the class of D-glucosamines . Its chemical structure consists of a D-glucopyranose ring with an amino group (NH₂) attached at position 2. This compound plays essential roles in various biological processes and has garnered scientific interest due to its significance in biochemistry and medicine .
Synthesis Analysis
The synthesis of 2-amino-2-deoxy-alpha-D-glucopyranose involves several methods, including chemical transformations and enzymatic reactions. Researchers have explored both chemoenzymatic and chemical routes to obtain this compound. Notably, enzymatic approaches often utilize enzymes such as glucosamine synthase or glucosamine-6-phosphate synthase to catalyze the formation of the amino group on the glucopyranose scaffold .
Molecular Structure Analysis
The molecular formula of 2-amino-2-deoxy-alpha-D-glucopyranose is C₆H₁₂O₅N . It adopts a pyranose ring structure, with the amino group positioned at the second carbon atom. The stereochemistry of the compound is alpha-D configuration, indicating that the hydroxyl group at the first carbon is in the axial position .
Chemical Reactions Analysis
2-amino-2-deoxy-alpha-D-glucopyranose participates in various chemical reactions, including glycosylation , amination , and oxidation processes. It serves as a precursor for the synthesis of glycosides, glycoproteins, and other biologically relevant molecules. Additionally, it can undergo N-acetylation to form N-acetylglucosamine , a crucial component of chitin and glycosaminoglycans .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Metabolism Studies
- Inhibition of Amino Sugars Metabolism: Research has explored the inhibition of amino sugars metabolism in mouse cell extracts using derivatives of 2-amino-2-deoxy-alpha-D-glucopyranose (Schultz & Mora, 1975).
Structural Studies
- Crystal and Molecular Structures: Studies have been conducted on the crystal and molecular structures of 2-amino-2-deoxy-alpha/ beta-D-glucopyranose sulfates, contributing to the understanding of their geometries and conformations (Mackie, Yates & Lamba, 1995).
Synthesis and Chemical Modifications
- Synthesis of Glycopeptides: 2-amino-2-deoxy-beta-D-glucopyranose has been used in the synthesis of O-glycopeptides, which are found in nuclear and cytoplasmic proteins (Jensen, Hansen, Venugopal & Bárány, 1996).
- Advances in Protecting Groups for Glucosamine: Research on robust N-protecting groups for glucosamine (2-amino-2-deoxy-D-glucose) is crucial for glycosylation strategies, which is significant in the synthesis of various natural products (Aly & El Ashry, 2016).
Biological and Medical Research
- Endotoxin Response Inhibition: A derivative of 2-amino-2-deoxy-alpha-D-glucopyranose was used in the development of a novel Toll-Like Receptor 4-directed endotoxin antagonist, which showed potential in blocking toxic effects of endotoxin (Mullarkey et al., 2003).
Enzymatic Applications
- Phosphorylase-Catalyzed Enzymatic Alpha-Glucosaminylation: The direct incorporation of a 2-amino-2-deoxy-alpha-D-glucopyranose unit into maltooligosaccharides using phosphorylase highlights the enzyme's potential in oligosaccharide synthesis (Nawaji, Izawa, Kaneko & Kadokawa, 2008).
Mécanisme D'action
The precise mechanism of action for 2-amino-2-deoxy-alpha-D-glucopyranose depends on its context within biological systems. It serves as a building block for glycan biosynthesis , contributing to cell surface structures, extracellular matrix components, and signaling molecules. Furthermore, it plays a role in protein glycosylation , affecting protein folding, stability, and function .
Orientations Futures
Future research on 2-amino-2-deoxy-alpha-D-glucopyranose should explore its roles in specific biological pathways, its interactions with enzymes, and its potential therapeutic applications. Investigating its impact on cellular processes, such as inflammation, immune response, and cell signaling, could lead to novel drug development or therapeutic interventions .
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWZFWKMSRAUBD-UKFBFLRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-GLUCOSAMINE, D- | |
CAS RN |
6490-70-6 | |
| Record name | alpha-Glucosamine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-GLUCOSAMINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BL0640UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055384.png)
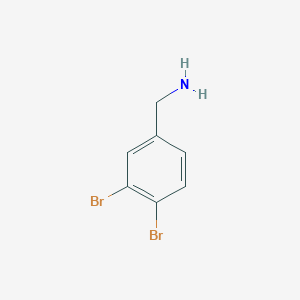
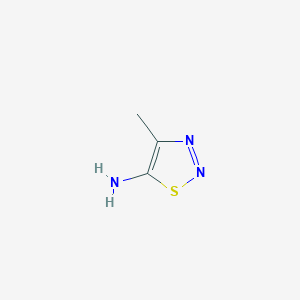

![Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate](/img/structure/B3055393.png)

